5-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a pyrazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid under controlled conditions.
Cyclization with pyrazolopyrazine: The sulfonyl chloride intermediate is then reacted with a pyrazolopyrazine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyrazine derivatives.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A precursor in the synthesis of the target compound.
1,4-Benzodioxane derivatives: Compounds with similar benzodioxane rings but different functional groups.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its dual ring structure, which imparts specific chemical and biological properties not found in simpler benzodioxane or pyrazolopyrazine derivatives .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-22(19,16-5-6-17-11(10-16)3-4-15-17)12-1-2-13-14(9-12)21-8-7-20-13/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEURJOZUDIGARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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